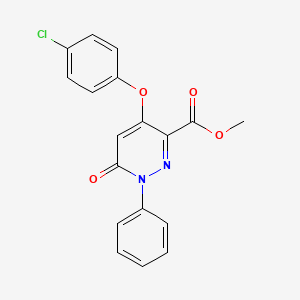

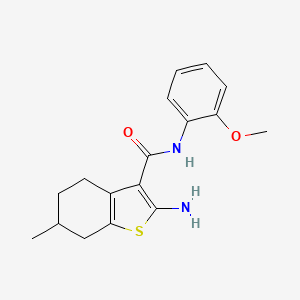

![molecular formula C17H19NO4 B2972823 Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone CAS No. 1251564-41-6](/img/structure/B2972823.png)

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a chemical compound that belongs to the class of synthetic opioids. Its chemical structure is similar to fentanyl, which is a potent opioid analgesic. This compound has gained attention in the scientific community due to its potential applications in the field of medicine and research.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of compounds including Benzo[d][1,3]dioxol-5-yl derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The detailed structure–activity relationship studies of these molecules could lead to the development of potent anticancer agents.

Design and Synthesis of Indole Derivatives

The Benzo[d][1,3]dioxol-5-yl moiety has been utilized in the design and synthesis of indole-based compounds. These compounds are designed to target microtubules and inhibit tubulin polymerization, a mechanism often exploited by anticancer drugs . The indole nucleus is a common structure in many natural and synthetic molecules with a broad spectrum of biological activities.

Mechanistic Studies in Cell Cycle Arrest

Some derivatives of Benzo[d][1,3]dioxol-5-yl have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for understanding how these compounds can be used to control the proliferation of cancer cells.

Molecular Diversity and Drug Discovery

The structural motif of Benzo[d][1,3]dioxol-5-yl is significant in the field of molecular diversity and drug discovery. It serves as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of molecules .

Rheumatic and Arthritis Treatment

Compounds containing the Benzo[d][1,3]dioxol-5-yl group have been used in treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis . This highlights the potential of these compounds in the development of new therapeutic agents for inflammatory diseases.

Chemical Database and Reference Material

The Benzo[d][1,3]dioxol-5-yl derivatives are listed in chemical databases, serving as reference materials for scientific research. They provide valuable information for the synthesis and characterization of new compounds .

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-8-20-11-13-4-3-7-18(10-13)17(19)14-5-6-15-16(9-14)22-12-21-15/h1,5-6,9,13H,3-4,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPXHXDHSPJRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

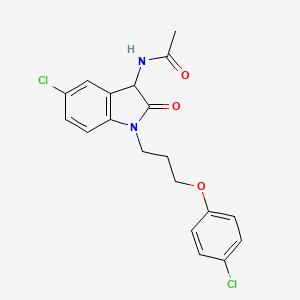

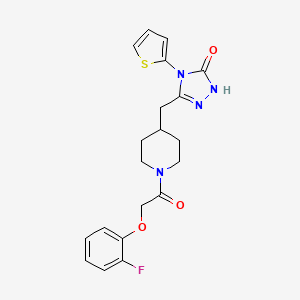

![methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2972744.png)

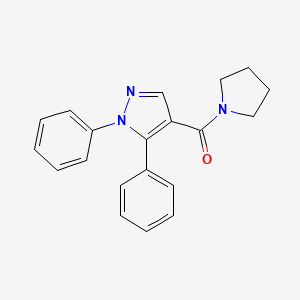

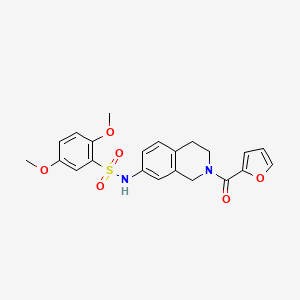

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone](/img/structure/B2972745.png)

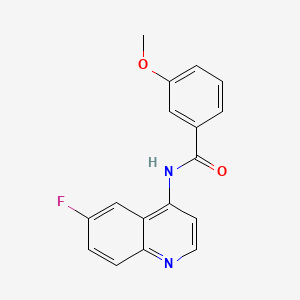

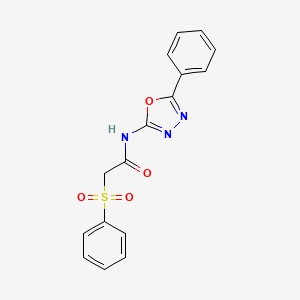

![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)

![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2972763.png)